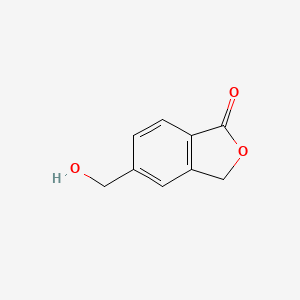










|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[O:7][CH2:6]2.C(OCC)(=O)C.ClCCl>O1CCCC1.[O-2].[O-2].[Mn+4]>[O:12]=[C:8]1[C:9]2[C:5](=[CH:4][C:3]([CH:2]=[O:1])=[CH:11][CH:10]=2)[CH2:6][O:7]1 |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
2.94 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC=1C=C2COC(C2=CC1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred for a further 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
FILTRATION
|
|
Details
|
The solid filtered off
|
|
Type
|
WASH
|
|
Details
|
was washed with tetrahydrofuran
|
|
Type
|
CONCENTRATION
|
|
Details
|
the combined solution was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a solid residue
|
|
Type
|
CONCENTRATION
|
|
Details
|
The eluate was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a solid compound, which
|
|
Type
|
WASH
|
|
Details
|
was washed with a mixed solvent of ethyl acetate-hexane (1:2)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1OCC2=CC(=CC=C12)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.01 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |